molecular formula C10H18N4 B14875991 1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine

1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine

Cat. No.: B14875991
M. Wt: 194.28 g/mol
InChI Key: PJHXZCQRVMJDRM-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine is a heterocyclic compound that contains both pyrazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine typically involves the reaction of 1-(2-chloroethyl)-4-methylpiperazine with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperazine moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated pyrazole or piperazine rings.

    Substitution: Formation of substituted derivatives with various functional groups attached to the pyrazole or piperazine rings.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-pyrazol-1-yl)ethyl)piperidine
  • 1-(2-(1H-pyrazol-1-yl)ethyl)-4-ethylpiperazine
  • 1-(2-(1H-pyrazol-1-yl)ethyl)-4-phenylpiperazine

Uniqueness

1-(2-(1H-pyrazol-1-yl)ethyl)-4-methylpiperazine is unique due to the presence of both pyrazole and piperazine moieties, which confer distinct chemical and biological properties. The methyl group on the piperazine ring can influence the compound’s lipophilicity and pharmacokinetic properties, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-methyl-4-(2-pyrazol-1-ylethyl)piperazine

InChI

InChI=1S/C10H18N4/c1-12-5-7-13(8-6-12)9-10-14-4-2-3-11-14/h2-4H,5-10H2,1H3

InChI Key

PJHXZCQRVMJDRM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN2C=CC=N2

Origin of Product

United States

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